5-Bromo-7-fluoroquinoline
Overview
Description
5-Bromo-7-fluoroquinoline: is a heterocyclic aromatic compound that belongs to the quinoline family. It is characterized by the presence of a bromine atom at the 5th position and a fluorine atom at the 7th position on the quinoline ring.
Mechanism of Action
Target of Action
The primary targets of 5-Bromo-7-fluoroquinoline are currently unknown. This compound is a derivative of quinoline, a class of compounds known for their diverse biological activities
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the diverse biological activities of quinoline derivatives, it is plausible that this compound may have significant molecular and cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, it is recommended to keep it in a dark place, sealed in dry, at room temperature . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-7-fluoroquinoline typically involves the halogenation of quinoline derivatives. One common method is the bromination of 7-fluoroquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be influenced by factors such as cost, availability, and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-7-fluoroquinoline can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Cross-Coupling Reactions: The compound can participate in Suzuki, Heck, and Sonogashira coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Cross-Coupling Reactions: Palladium or nickel catalysts, along with ligands like triphenylphosphine, in solvents such as toluene or ethanol.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products:
Nucleophilic Substitution: Substituted quinolines with various functional groups.
Cross-Coupling Reactions: Biaryl or alkyne-substituted quinolines.
Oxidation and Reduction: Quinoline N-oxides or reduced quinoline derivatives.
Scientific Research Applications
Chemistry: 5-Bromo-7-fluoroquinoline is used as a building block in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable intermediate in the preparation of various heterocyclic compounds .
Biology and Medicine: In medicinal chemistry, this compound derivatives have been investigated for their potential as antimicrobial, antiviral, and anticancer agents. The presence of both bromine and fluorine atoms can enhance the biological activity and metabolic stability of these compounds .
Industry: The compound is also used in the development of materials with specific electronic and optical properties. For example, it can be incorporated into organic light-emitting diodes (OLEDs) and other electronic devices .
Comparison with Similar Compounds
5-Bromoquinoline: Lacks the fluorine atom at the 7th position.
7-Fluoroquinoline: Lacks the bromine atom at the 5th position.
5,7-Difluoroquinoline: Contains two fluorine atoms instead of a bromine and a fluorine atom.
Uniqueness: 5-Bromo-7-fluoroquinoline is unique due to the presence of both bromine and fluorine atoms on the quinoline ring. This dual substitution can result in distinct chemical reactivity and biological activity compared to other quinoline derivatives. The combination of these halogens can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .
Properties
IUPAC Name |
5-bromo-7-fluoroquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFN/c10-8-4-6(11)5-9-7(8)2-1-3-12-9/h1-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIRTXFHNXXGJLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2Br)F)N=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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